MK-912 hydrochloride
Overview
Description
MK-912 hydrochloride is a non-specific alpha-2 adrenergic receptor antagonist with high affinity for the alpha-2-A, alpha-2-B, and alpha-2-C variants. Originally developed by Merk & Co, it has been investigated for potential therapeutic properties for the treatment of depression and diabetes . This compound is also regularly used as a molecular probe in biomedical studies seeking information about alpha-2 adrenergic receptors .
Preparation Methods
The synthetic routes and reaction conditions for MK-912 hydrochloride involve the preparation of the parent compound MK-912, followed by its conversion to the hydrochloride salt. The preparation of MK-912 typically involves the following steps:
Synthesis of the core structure: The core structure of MK-912 is synthesized through a series of organic reactions, including cyclization and functional group transformations.
Formation of the hydrochloride salt: The parent compound MK-912 is then reacted with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
MK-912 hydrochloride undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions of this compound may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MK-912 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a molecular probe to study alpha-2 adrenergic receptors.
Medicine: Explored for potential therapeutic properties in the treatment of depression and diabetes.
Industry: Utilized in the development of new pharmacological agents targeting alpha-2 adrenergic receptors.
Mechanism of Action
MK-912 hydrochloride exerts its effects by antagonizing alpha-2 adrenergic receptors. It binds to these receptors with high affinity, blocking the action of endogenous agonists such as norepinephrine. This blockade leads to increased release of norepinephrine and other neurotransmitters, resulting in various physiological effects . The molecular targets of this compound include alpha-2-A, alpha-2-B, and alpha-2-C adrenergic receptors .
Comparison with Similar Compounds
MK-912 hydrochloride can be compared with other alpha-2 adrenergic receptor antagonists, such as:
Yohimbine: Another alpha-2 adrenergic receptor antagonist with similar properties but different chemical structure.
Atipamezole: A selective alpha-2 adrenergic receptor antagonist used in veterinary medicine.
Idazoxan: A selective alpha-2 adrenergic receptor antagonist with applications in research and medicine.
This compound is unique due to its high affinity for all three alpha-2 adrenergic receptor subtypes (alpha-2-A, alpha-2-B, and alpha-2-C), making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2S,12bS)-1',3'-dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-21-11-8-20(22(2)19(21)24)9-12-23-10-7-15-14-5-3-4-6-17(14)25-18(15)16(23)13-20;/h3-6,16H,7-13H2,1-2H3;1H/t16-,20+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYCEQJIRFYVGE-VASSOYJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCN3CCC4=C(C3C2)OC5=CC=CC=C45)N(C1=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2(CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45)N(C1=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923147 | |
Record name | MK-912 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119942-70-0 | |
Record name | MK 912 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119942-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK 912 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119942700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-912 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-912 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A6522ZKT5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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